molecular formula C18H15N3O2S B2921232 1-Benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-93-7

1-Benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2921232
CAS RN: 851807-93-7
M. Wt: 337.4
InChI Key: VHWZPDBDZLWGJU-UHFFFAOYSA-N
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Description

This compound is a novel synthetic molecule that has been studied for its potential applications . It is a complex organic compound that contains a benzofuran ring fused with a pyridine ring and an imidazole ring .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the benzofuran ring, the introduction of the pyridine ring, and the coupling with the imidazole ring . The crude product is typically purified by column chromatography .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzofuran ring, a pyridine ring, and an imidazole ring . The InChI code provides a detailed description of its structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of the benzofuran ring, the introduction of the pyridine ring, and the coupling with the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, InChI code, and storage temperature .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown significant cell growth inhibitory effects on various types of cancer cells. For instance, compound 36, a related benzofuran compound, was found to inhibit leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells with varying degrees of efficacy .

Synthesis for Targeted Therapies

The microwave-assisted synthesis (MWI) of benzofuran compounds has been utilized to obtain compounds with potential anticancer activity against human ovarian cancer cell lines .

Antibacterial Properties

Benzofuran compounds have been tested for their antibacterial activities using standard and clinical strains. They have shown promise in combating bacterial infections .

Antimicrobial Agents

With antibiotic resistance being a major global problem, benzofuran derivatives are being explored as potential antimicrobial agents. They offer a new scaffold for developing therapeutic agents against deadly microbes .

Mechanism of Action

Target of Action

Compounds containing an imidazole moiety are known to interact with a variety of biological targets . For instance, some imidazole derivatives have been found to interact with the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family . EGFR plays a crucial role in regulating cell growth and differentiation.

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological effects. For instance, some imidazole derivatives can inhibit the activity of their target proteins, leading to altered cell signaling pathways .

Biochemical Pathways

Compounds containing a benzofuran moiety have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that they may affect pathways related to cell growth and proliferation.

Pharmacokinetics

The compound’s storage temperature is suggested to be at room temperature in an inert atmosphere , which might indicate its stability under normal environmental conditions.

Result of Action

Compounds containing a benzofuran moiety have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that they may induce cell cycle arrest or apoptosis in cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the photoinduced 6π-electrocyclization of certain benzofuran-2-yl derivatives has been found to be influenced by the type of solvent used and the irradiation conditions . This suggests that the action of this compound might also be influenced by similar environmental factors.

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(16-10-14-5-1-2-6-15(14)23-16)21-9-8-20-18(21)24-12-13-4-3-7-19-11-13/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWZPDBDZLWGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

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